molecular formula C27H40N8O7 B612137 Cilengitide trifluoroacetate CAS No. 199807-35-7

Cilengitide trifluoroacetate

Número de catálogo: B612137
Número CAS: 199807-35-7
Peso molecular: 702.7
Clave InChI: WHJCSACXAPYNTG-LOPTWHKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cilengitide trifluoroacetate is a cyclic pentapeptide that contains the Arg-Gly-Asp (RGD) motif. This compound is known for its ability to selectively inhibit the activation of integrins, specifically αvβ3 and αvβ5 integrins. Integrins are transmembrane receptors that play a crucial role in cell-to-cell and cell-to-extracellular matrix interactions. This compound has shown significant antitumor activity, particularly in glioblastoma multiforme tumors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cilengitide trifluoroacetate is synthesized through a chemoenzymatic method. This involves the use of the thioesterase (TE) domain from microcystin synthetase C (McyC) of Microcystis aeruginosa. A single active site mutation in the McyC TE is engineered to generate a more effective macrocyclization catalyst .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the cyclic pentapeptide using solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Cilengitide trifluoroacetate primarily undergoes substitution reactions due to the presence of the RGD motif. It can also participate in cyclization reactions, which are crucial for its biological activity.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve the use of nucleophiles such as amines or thiols under mild conditions.

    Cyclization Reactions: These reactions are facilitated by the TE domain from microcystin synthetase C, which acts as a catalyst.

Major Products: The major product formed from these reactions is the cyclic pentapeptide this compound, which retains its biological activity and integrin-binding properties.

Aplicaciones Científicas De Investigación

Introduction to Cilengitide Trifluoroacetate

This compound is a cyclic pentapeptide that serves as an antagonist to integrins αVβ3 and αVβ5. This compound has gained attention in cancer research due to its ability to inhibit angiogenesis and tumor growth. Cilengitide's mechanism of action involves blocking the interaction between integrins and extracellular matrix proteins, which is crucial for tumor cell proliferation and metastasis.

Cancer Treatment

Cilengitide has been extensively studied for its therapeutic potential in various types of cancer, particularly glioblastoma and prostate cancer.

  • Glioblastoma : In preclinical studies, cilengitide demonstrated significant efficacy against U87MG glioma cells, inhibiting adhesion and inducing apoptosis at concentrations of 20 μg/ml. In vivo studies showed that cilengitide administration (200 μg/animal per day) delayed tumor implantation, reduced growth, and extended survival in mouse models of glioblastoma .
  • Prostate Cancer : A Phase II clinical trial evaluated cilengitide in patients with non-metastatic castration-resistant prostate cancer. The study aimed to assess the drug's safety and efficacy, focusing on PSA response rates. Despite no significant responses observed, the trial provided insights into the drug's safety profile and its potential role in cancer therapy .

Mechanistic Studies

Research has also explored the mechanistic pathways influenced by cilengitide:

  • Epithelial-to-Mesenchymal Transition (EMT) : A study highlighted cilengitide's role in inhibiting TGF-β1-induced EMT in non-small cell lung cancer (NSCLC) cells. The findings indicated that cilengitide and its derivatives could inhibit markers associated with invasiveness, suggesting their potential as therapeutic agents against metastasis .

Synthesis Improvements

Innovations in the synthesis of cilengitide have been reported, enhancing its production efficiency:

  • A novel enzymatic synthesis method using thioesterase was developed, significantly improving yield from 27.2% to 79.3% while reducing synthesis time from 32 hours to just 40 minutes. This advancement not only lowers production costs but also increases the availability of cilengitide for research and clinical applications .

Table: Summary of Clinical Trials Involving Cilengitide

Study TypeCancer TypeFindingsReference
Phase II TrialNon-metastatic Prostate CancerNo PSA responses; stable disease in some patients; median survival not reached
Preclinical StudyGlioblastomaInhibition of tumor growth; prolonged survival in animal models
Mechanistic StudyNon-small Cell Lung CancerInhibition of EMT markers; potential for metastasis prevention

Comparación Con Compuestos Similares

  • Cyclo (L-arginylglycyl-L-a-aspartyl-D-phenylalanyl-N-methyl-L-valyl), 2,2,2-trifluoroacetate
  • EMD 121974
  • NSC 707544
  • c (RGDF (NMe)V)

Comparison: Cilengitide trifluoroacetate is unique due to its high selectivity for αvβ3 and αvβ5 integrins. This selectivity is attributed to the presence of the RGD motif, which is essential for its integrin-binding properties. Compared to other integrin inhibitors, this compound exhibits minimal toxicity and durable activity across a wide range of doses .

Actividad Biológica

Cilengitide trifluoroacetate (also known as EMD 121974 or NSC 707544) is a cyclic pentapeptide that functions primarily as an integrin inhibitor, specifically targeting the αvβ3 and αvβ5 integrins. Its biological activity is significant in the context of cancer therapy, particularly due to its effects on angiogenesis and tumor growth inhibition. This article delves into the detailed biological activities of this compound, supported by data tables and relevant research findings.

Cilengitide mimics the arginine-glycine-aspartic acid (RGD) sequence, which is crucial for integrin-ligand interactions. By competing for this binding site, cilengitide effectively blocks the attachment of integrins to extracellular matrix proteins such as vitronectin and fibronectin, thereby inhibiting cellular adhesion and migration.

Inhibition of Angiogenesis

Cilengitide has demonstrated potent anti-angiogenic properties in vitro. Key findings include:

  • Cell Adhesion Inhibition : At a concentration of 10 μM, cilengitide completely inhibits the attachment of various endothelial cell lines (BAE, BME, HUVE) to vitronectin and fibronectin .
  • Angiogenesis Inhibition : Cilengitide inhibits angiogenesis in three-dimensional collagen and fibrin gels pretreated with FGF-2 or VEGF-A, with IC50 values ranging from 3 μM to 15 μM depending on the conditions .

Effects on Endothelial Cells

Cilengitide's effects extend to endothelial precursor cells (EPCs):

  • Proliferation and Apoptosis : At a concentration of 50 μg/mL, it inhibits the proliferation of HMEC-1 cells by approximately 30% and induces apoptosis . Additionally, cilengitide treatment reduces EPC proliferation by nearly 40% over nine days and inhibits differentiation by over 80% at 14 days .

Antitumor Activity

Cilengitide exhibits significant antitumor effects across various cancer models:

  • Tumor Growth Inhibition : In mouse models bearing glioblastoma (U87MG), treatment with 200 μg/day cilengitide delays tumor implantation and reduces tumor growth significantly .
  • Apoptosis Induction : Cilengitide induces apoptosis in tumor cells; for instance, at a concentration of 25 μg/mL, it causes over 60% detachment of DAOY (medulloblastoma) and U87MG cells from vitronectin .

Preclinical Studies

In preclinical studies involving melanoma xenografts, cilengitide treatment resulted in prolonged survival compared to control groups (36.5 days vs. 17.3 days) due to its ability to enhance apoptosis in tumor cells .

Clinical Implications

Clinical trials have indicated that cilengitide can enhance the efficacy of cytotoxic agents when used in combination therapies. For example, combining cilengitide with radiation therapy significantly increased treatment efficacy in breast cancer models .

Data Summary

The following table summarizes key biological activities and their corresponding concentrations:

Activity TypeConcentrationEffect
Cell Adhesion Inhibition10 μMComplete inhibition of endothelial cell attachment
Angiogenesis InhibitionIC50: 3-15 μMInhibition of angiogenesis in collagen/fibrin gels
Endothelial Cell Proliferation50 μg/mL~30% reduction in proliferation
Tumor Growth Delay200 μg/daySignificant delay in tumor implantation
Apoptosis Induction25 μg/mL~50% apoptosis rate in glioma cells

Propiedades

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJCSACXAPYNTG-LOPTWHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F3N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.